9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c1-12(27)9-25-18(29)16-17(23(3)20(25)30)21-19-24(16)11-15(14-7-5-4-6-8-14)22-26(19)10-13(2)28/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLQSCFTPFAHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)C)C4=CC=CC=C4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a member of the purine derivative family and has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 358.36 g/mol
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of its interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of purine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation.
- Mechanism : The proposed mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds that inhibit TS can induce apoptosis in cancer cells.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 9-Methyl Compound | 1.95 | Thymidylate Synthase |
| Reference Drug (Pemetrexed) | 7.26 | Thymidylate Synthase |
This data suggests that the compound is significantly more potent than Pemetrexed in inhibiting TS activity.
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Studies show that it exhibits inhibitory effects against various bacterial strains.
- Tested Strains : Escherichia coli, Staphylococcus aureus
| Compound | Zone of Inhibition (mm) |
|---|---|
| 9-Methyl Compound | 15 |
| Control (Antibiotic) | 20 |
The results indicate that while the compound shows promise as an antimicrobial agent, it is less effective than standard antibiotics.
Interaction with Adenosine Receptors
Another area of interest is the interaction of this compound with adenosine receptors (ARs). Adenosine receptors are implicated in numerous physiological processes and are targets for various therapeutic agents.
- Binding Affinity : Preliminary studies suggest that the compound may exhibit affinity for A1 and A2A adenosine receptors, which are involved in cardiovascular function and neurotransmission.
Case Studies
Several case studies have documented the biological effects of similar purine derivatives. For instance:
- Study on Anticancer Activity : A derivative similar to our compound was tested against multiple cancer cell lines, showing significant antiproliferative effects with IC50 values ranging from 1.1 μM to 2.6 μM across different lines.
- Antimicrobial Efficacy Study : In a comparative study against common pathogens, a related purine derivative demonstrated substantial antimicrobial activity with MIC values comparable to traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazino[3,4-e]Purine Derivatives
Example Compound: 4-Imino-6,8-Dihydro-[1,2,4]Triazino[3,4-e]Purine-7,9(1H,4H)-Dione (53)
- Structural Differences : Fused at the e-bond (vs. f-bond in the target compound) and lacks the phenyl and 2-oxopropyl groups.
- Activity : Demonstrated significant antitumor activity against the MCF-7 breast cancer cell line, reducing cell growth to <32% .
- Key Insight : The e-bond fusion appears critical for antitumor efficacy, while f-bond derivatives (like the target compound) may prioritize different biological pathways.
Triazino[5,6-b]Quinoxaline Derivatives
Example Compound: 1-(5,10-Dihydro-[1,2,4]Triazino[5,6-b]Quinoxalin-3-yl)-3-Methyl-1H-Pyrazol-5(4H)-One (33)
- Structural Differences: Replaces the purine-dione core with a quinoxaline system and includes a pyrazolone moiety.
- Activity : Exhibited moderate antimicrobial activity against E. coli and C. albicans .
- Key Insight: Heterocyclic variations (quinoxaline vs.
Triazino[3,4-f]Purine Derivatives with Substituted Benzyl Groups
Example Compounds :
- 3-(4-Chlorophenyl)-7,9-Dimethyl-1-(3-Methylbenzyl)-...-Dione (CAS 898409-97-7)
- 3-(4-Chlorophenyl)-7,9-Dimethyl-1-(2-Methylbenzyl)-...-Dione (CAS 898442-86-9)
- Structural Differences : Both feature chlorophenyl and methylbenzyl substituents instead of phenyl and 2-oxopropyl groups.
- Physicochemical Data :
| Property | Target Compound | CAS 898409-97-7 | CAS 898442-86-9 |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₅N₆O₄ | C₂₃H₂₁ClN₆O₂ | C₂₃H₂₁ClN₆O₂ |
| Molecular Weight (g/mol) | ~463.5 | 448.9 | 448.9 |
| Key Substituents | 2-oxopropyl | 3-methylbenzyl | 2-methylbenzyl |
Triazino[3,4-e]Purine-Triones
Example Compound: [1,2,4]Triazino[3,4-e]Purine-4,7,9(1H,6H,8H)-Trione (54)
- Structural Differences : Contains three ketone groups (trione) instead of two diones and lacks alkyl/aryl substituents.
- Synthesis: Derived from hydrolysis of 4-imino intermediates (e.g., 53) .
- Key Insight : The absence of substituents in 54 correlates with reduced bioactivity, highlighting the importance of functional groups (e.g., phenyl, methyl) in modulating efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
